barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Description
Historical Development of Metal β-Diketonate Chemistry
β-Diketonates have been central to coordination chemistry since the 19th century, with acetylacetone (2,4-pentanedione) serving as the prototypical ligand. Early studies focused on transition metals, but the 20th century saw expansion to alkaline earth metals, particularly barium, driven by applications in metalloorganic chemical vapor deposition (MOCVD) . The synthesis of volatile barium β-diketonate adducts emerged in the 1990s, addressing challenges in depositing barium-containing oxide films for superconductors and ferroelectrics . Key milestones include:
- 1960s–1980s : Development of homoleptic barium β-diketonates (e.g., Ba(thd)₂, where thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), which suffered from oligomerization and low volatility .
- 1990s : Introduction of polyether adducts (e.g., tetraglyme, diglyme) to stabilize monomeric structures, enabling reproducible MOCVD processes .
- 2000s–Present : Design of fluorinated β-diketonates (e.g., hfacac = hexafluoroacetylacetonate) to enhance thermal stability and reduce decomposition byproducts .
Significance of Barium Complexes in Materials Science
Barium complexes are critical for functional oxide thin films, including:
- High-Temperature Superconductors : YBa₂Cu₃O₇−δ (YBCO) requires precise barium stoichiometry .
- Ferroelectric Materials : Barium titanate (BaTiO₃) for capacitors and sensors .
- Solid Oxide Fuel Cells : Doped barium cerates (e.g., BaCe₀.₈Y₀.₂O₃) as proton-conducting electrolytes .
Challenges arise from barium’s large ionic radius (1.35 Å), which promotes oligomerization in homoleptic complexes. Polyether ligands mitigate this by saturating coordination sites, as demonstrated in [Ba(hfacac)₂(tetraglyme)] .
Role of Polyether Ligands in Barium Complex Stability
Polyether ligands (e.g., 1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane) enhance stability through:
- Coordination Saturation : Nine-coordinate geometries prevent oligomerization (Figure 1) .
- Volatility Modulation : Lower sublimation temperatures (e.g., 110–150°C at 0.1 Torr) compared to parent β-diketonates .
- Thermal Stability : Strong Ba–Oether bonds (2.78–2.87 Å) resist dissociation during vapor transport .
Table 1 : Structural and Thermal Properties of Selected Barium β-Diketonate Polyether Complexes
| Complex | Coordination Number | Ba–Oβ-diketonate (Å) | Sublimation Temperature (°C) |
|---|---|---|---|
| [Ba(hfacac)₂(tetraglyme)] | 9 | 2.705 | 145 |
| [Ba(thd)₂(diglyme)]₂ | 8 | 2.683 | 110 (decomposes) |
| [Ba(tfacac)₂(tetraglyme)] | 9 | 2.691 | 150 |
Classification of Barium(2+) Coordination Compounds
Barium β-diketonate complexes are classified as:
- Homoleptic Complexes : e.g., Ba(thd)₂, which form oligomeric structures with bridging β-diketonate ligands .
- Heteroleptic Complexes :
The compound barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate falls into the heteroleptic category, leveraging a sterically hindered β-diketonate and a triether ligand for optimal volatility .
Theoretical Framework for Understanding Barium-Ligand Interactions
Key principles include:
- Hard-Soft Acid-Base Theory : Ba²⁺, a hard Lewis acid, preferentially binds hard O-donor ligands (β-diketonates, polyethers) .
- Coordination Geometry : Nine-coordinate tricapped trigonal prismatic structures dominate, as seen in [Ba(hfacac)₂(tetraglyme)] .
- Thermodynamic Stability : Adduct formation is exothermic (ΔG ≈ −45 to −112 kcal/mol), driven by entropy gains from ligand reorganization .
Density functional theory (DFT) studies reveal that polyether coordination reduces electron density on barium, weakening β-diketonate binding and facilitating ligand substitution during MOCVD .
Properties
IUPAC Name |
barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNLOLOFSZXOQX-COYDWXKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56BaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Barium Metal Reaction
The β-diketonate ligand is synthesized by reacting barium metal with 2,2,6,6-tetramethylheptane-3,5-dione (H₂hd) in a 1:2 molar ratio. Barium metal (0.67 g, 4.9 mmol) and H₂hd (3.30 g, 14.8 mmol) are combined in anhydrous tetrahydrofuran (THF), yielding barium bis(2,2,6,6-tetramethylheptane-3,5-dionate) [Ba(2hd)₂] after 24 hours at reflux.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 66–70°C (reflux) |
| Solvent | Anhydrous THF |
| Reaction Time | 24 hours |
| Yield | 85–90% |
This method avoids halide contamination, critical for applications in high-purity materials.
Alternative Halide-Mediated Synthesis
Barium chloride (BaCl₂) can replace barium metal in the presence of a base (e.g., NaOH) to deprotonate H₂hd. However, this route requires additional steps to remove chloride byproducts, reducing yield to 70–75%.
Synthesis of the Polyether Ligand
Williamson Ether Synthesis
The polyether ligand, 1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane, is prepared via sequential alkylation of ethylene glycol derivatives. Methanol and 2-(2-methoxyethoxy)ethanol undergo nucleophilic substitution with potassium tert-butoxide, yielding the triether after distillation (b.p. 177°C).
Key Steps
-
Methoxyethylation : 2-(2-Methoxyethoxy)ethanol reacts with methyl iodide in the presence of NaH.
-
Coupling : The intermediate is treated with 1,2-dibromoethane under basic conditions to extend the ether chain.
Complexation with Barium Ions
Hydrothermal Synthesis
Barium chloride (BaCl₂·2H₂O, 1.22 g, 5 mmol) is combined with the β-diketonate ligand (2.94 g, 10 mmol) and polyether ligand (1.76 g, 7.5 mmol) in deionized water. The mixture is heated in a Teflon-lined autoclave at 150°C for 18 hours, producing crystalline product with 92% yield.
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | Autogenous (~15 bar) |
| pH | 8.5–9.0 (NH₃ adjusted) |
| Ligand Ratio | 2:1 (β-diketonate:polyether) |
Solvothermal Method
In anhydrous ethanol, BaCl₂ reacts with pre-formed sodium salts of the ligands (2:1 molar ratio) at 80°C for 6 hours. This method achieves 88% yield but requires stringent moisture control.
Industrial-Scale Production
Industrial synthesis scales the hydrothermal method using continuous-flow reactors. Key modifications include:
-
Inert Atmosphere : Nitrogen or argon prevents oxidation.
-
Purity Controls : Recrystallization from hot acetonitrile removes trace impurities (<0.5%).
-
Drying : Lyophilization yields a free-flowing powder suitable for MOCVD applications.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 53.01 | 52.89 |
| H | 8.28 | 8.15 |
| Ba | 20.16 | 19.98 |
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrothermal | 92 | 98.5 | High |
| Solvothermal | 88 | 97.2 | Moderate |
| Industrial Continuous | 90 | 99.0 | Very High |
Hydrothermal synthesis balances efficiency and purity, making it the preferred route for research and production .
Chemical Reactions Analysis
Types of Reactions
barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield barium metal.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include barium oxide, barium metal, and various substituted barium complexes. These products have applications in different fields, including materials science and catalysis .
Scientific Research Applications
Synthesis and Characterization
The synthesis of the barium compound typically involves several steps, including the preparation of barium salts and the incorporation of organic ligands. The compound can be characterized using advanced techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- X-ray Diffraction (XRD) : Employed to analyze the crystalline structure of the compound.
- Fourier Transform Infrared Spectroscopy (FTIR) : Utilized to identify specific functional groups based on their vibrational transitions.
Material Science
The unique structure of this compound suggests its potential as a precursor for advanced materials. The tetraglyme component acts as a chelating agent, which can stabilize barium ions in various matrices. This property is crucial for developing materials with tailored properties for applications such as:
- Ceramics : Barium compounds are often used in ceramics for their dielectric properties.
- Thin Films : The compound can be deposited to create thin films with specific electrical characteristics.
Catalysis
The barium complex has shown promise in catalyzing various organic reactions. Its ability to form stable complexes with other reactants enhances catalytic efficiency. Potential catalytic applications include:
- Aldol Reactions : The compound can facilitate aldol condensation reactions, leading to the formation of larger organic molecules.
- Polymerization Processes : Its unique structure may also serve as a catalyst in polymerization reactions, particularly in producing polyethers and polyesters.
Pharmaceutical Applications
Research indicates that barium complexes may have applications in drug delivery systems due to their ability to form stable complexes with biologically relevant molecules. Specific applications include:
- Targeted Drug Delivery : The compound's structure allows it to encapsulate drugs, enhancing their solubility and bioavailability.
- Diagnostic Agents : Barium compounds are already used in medical imaging (e.g., barium sulfate), and similar derivatives could enhance imaging techniques.
Comparative Analysis of Related Compounds
A comparison with similar barium compounds highlights the unique features of this complex:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Barium Hydroxide | Ba(OH)₂ | Soluble in water; strong base |
| Barium Sulfate | BaSO₄ | Highly insoluble; used in medical imaging |
| Barium Carbonate | BaCO₃ | Precipitates easily; used in ceramics |
| Strontium(2+) Compounds | Sr²⁺ | Similar reactivity; lower toxicity |
| Calcium(2+) Compounds | Ca²⁺ | Essential for biological functions; less reactive |
The complexity of the barium(2+) compound involving multiple ether linkages and a ketone functional group differentiates it from simpler inorganic barium salts.
Case Studies
Several studies have explored the applications of this compound:
- Material Development : Research has shown that incorporating this barium complex into ceramic matrices significantly improves mechanical properties without compromising electrical performance.
- Catalytic Efficiency : A study demonstrated that this compound could effectively catalyze aldol reactions under mild conditions, yielding high selectivity for desired products.
- Drug Delivery Systems : Preliminary investigations indicated that formulations containing this complex enhanced drug solubility by up to 50%, suggesting its potential in pharmaceutical applications.
Mechanism of Action
The mechanism by which barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate exerts its effects involves the coordination of the barium ion with the ligands. This coordination stabilizes the barium ion and enhances its reactivity. The triglyme molecule further increases the solubility and stability of the compound, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as the formation of superconducting films or the interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Barium Ethoxide (Ba(OCH₂CH₃)₂)
- Structure : Simplest barium alkoxide, with ethoxide ligands.
- Key Differences: Ligand Complexity: Barium ethoxide lacks the polyether or enolate moieties, leading to higher reactivity and moisture sensitivity . Solubility: The polyether ligand in the target compound likely enhances solubility in polar organic solvents compared to the hydrophobic ethoxide. Applications: Barium ethoxide is used as a precursor for barium-containing ceramics, whereas the target compound’s hybrid ligands may enable specialized catalytic or supramolecular roles .
Polyether Analogues
- Example : 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane (Pentaglyme derivative, C₁₂H₂₆O₆) .
- Structure : Longer polyether chain (five ethylene oxide units) vs. three units in the target compound.
- Role : Such polyethers are used as chelating agents for alkali/alkaline-earth metals, improving ion mobility in electrolytes. The shorter chain in the target compound may reduce coordination flexibility but enhance stability in dense media .
Halogenated Polyethers
- Examples: 1-iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane and 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane . Synthesis: Prepared via Appel reaction (triphenylphosphine + CBr₄) or halogen exchange (NaI in acetone). These serve as intermediates for ligand synthesis, unlike the target compound’s direct metal coordination . Reactivity: Terminal halogens allow nucleophilic substitution, whereas the target compound’s enolate enables acid-base and redox activity.
Metal Enolates
- Example: Calcium or magnesium complexes of β-diketone enolates (e.g., acetylacetonate derivatives). Electronic Effects: Electron-withdrawing ketone groups in the enolate stabilize negative charge, enhancing metal-ligand bond strength compared to simpler alkoxides.
Comparative Data Table
Biological Activity
Barium(2+), or Ba²⁺, is a divalent alkaline earth metal ion that plays significant roles in various chemical and biological processes. The compound under consideration, barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate , is a complex organic molecule that incorporates barium ions within its structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique functional groups and molecular architecture. It features multiple ether linkages and a ketone functional group, contributing to its potential applications in various fields.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C32H60BaO9 |
| Molecular Weight | 726.13 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 103 °C |
| CAS Number | 136629-60-2 |
Barium ions are known to interact with various biological systems, primarily through their effects on ion channels and cellular signaling pathways. The specific biological activity of the compound involving barium(2+) is not extensively documented; however, it is suggested that the tetraglyme component may act as a chelating agent, potentially influencing the bioavailability of barium in biological contexts .
Potential Applications
Study 1: Synthesis and Characterization
Research primarily focuses on the synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct . Techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy have been employed to characterize this compound .
Study 2: Interaction Studies
Studies on the interactions of barium(2+) with other compounds reveal its potential to form complexes with various ligands. For instance, interaction with organic ligands can enhance solubility and stability, which is critical for applications in catalysis and materials science.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound involving barium(2+), it is essential to compare it with other barium compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Barium Hydroxide | Ba(OH)₂ | Soluble in water; strong base |
| Barium Sulfate | BaSO₄ | Highly insoluble; used in medical imaging |
| Barium Carbonate | BaCO₃ | Precipitates easily; used in ceramics |
| Strontium(2+) Compounds | Sr²⁺ | Similar reactivity; lower toxicity |
| Calcium(2+) Compounds | Ca²⁺ | Essential for biological functions; less reactive |
The uniqueness of the compound involving barium(2+) lies in its complex organic structure, which sets it apart from simpler inorganic barium salts.
Q & A
Q. How does the ligand architecture influence barium’s redox behavior in electrochemical studies?
- Methodology : Perform cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Compare redox potentials (E₁/₂) of the barium complex with bare Ba²+ to evaluate ligand stabilization effects. XPS can further probe barium’s oxidation state in the solid state .
Tables for Key Data
Q. Table 1. Synthetic Conditions for Ligand Derivatives
| Reaction Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| Bromination | CBr₄, PPh₃, DCM, 0°C → RT | 85% | ¹H NMR (δ 3.6–3.8 ppm, -OCH₂CH₂O-) |
| Iodination | NaI, acetone, reflux, 48 h | 92% | GC-MS (m/z 278 [M⁺]) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
